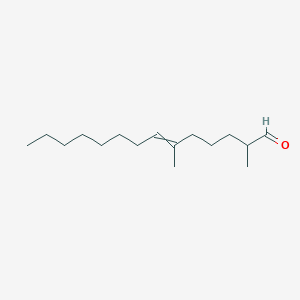
2,6-Dimethyltetradec-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyltetradec-6-enal is an organic compound characterized by a long carbon chain with a double bond and an aldehyde functional group
Preparation Methods
The synthesis of 2,6-Dimethyltetradec-6-enal can be achieved through several routes. One common method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide and selenium dioxide . This reaction converts the starting material into the desired aldehyde through a series of oxidation steps. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2,6-Dimethyltetradec-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the carbon chain can undergo addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Conjugate Addition: The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system
Scientific Research Applications
2,6-Dimethyltetradec-6-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethyltetradec-6-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s double bond allows it to participate in conjugate addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
2,6-Dimethyltetradec-6-enal can be compared with other similar compounds, such as:
2,6-Dimethylhept-5-enal: Another aldehyde with a shorter carbon chain and similar functional groups.
2,6-Dimethyloctane: A saturated hydrocarbon with a similar carbon skeleton but lacking the aldehyde and double bond functionalities.
Citral: An aldehyde with a similar structure but different functional groups and applications.
Properties
CAS No. |
61259-64-1 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2,6-dimethyltetradec-6-enal |
InChI |
InChI=1S/C16H30O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,14,16H,4-10,12-13H2,1-3H3 |
InChI Key |
CWPQEMJIULPCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C)CCCC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















